molecular formula C21H24ClN5O2 B3007426 N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide CAS No. 922110-89-2

N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide

Cat. No.: B3007426
CAS No.: 922110-89-2
M. Wt: 413.91
InChI Key: NMXGURPTOJIXGF-UHFFFAOYSA-N
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Description

N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide is a useful research compound. Its molecular formula is C21H24ClN5O2 and its molecular weight is 413.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Compounds

    Research has been conducted on the synthesis of novel compounds related to N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide, exploring various cycloaddition reactions and characterizing these compounds using NMR, IR, and HRMS techniques (Rahmouni et al., 2014).

  • Structural Characterization

    Other studies have focused on the structural characterization and analysis of similar pyrazolo[3,4-d]pyrimidine derivatives, providing insights into their chemical properties and potential applications (Farghaly & Gomha, 2011).

Biological Activities

  • Anticancer Properties

    Some derivatives of pyrazolo[3,4-d]pyrimidine, closely related to the compound , have shown promising anticancer properties in vitro. For instance, certain derivatives exhibited activity against human breast adenocarcinoma cell lines (El-Morsy et al., 2017).

  • Antimicrobial and Antifungal Activities

    These compounds have also demonstrated significant antimicrobial and antifungal activities, suggesting a potential for pharmaceutical applications (Bondock et al., 2008).

Potential for Diverse Applications

  • Wide Range of Derivatives

    The synthesis of a wide range of derivatives from this compound class indicates a broad spectrum of potential applications in various fields of research, including medicinal chemistry and materials science (Deohate & Palaspagar, 2020).

  • Structural Versatility

    The structural versatility of these compounds allows for the exploration of diverse biological activities and chemical properties, which could be crucial in the development of new therapeutic agents or materials with unique properties.

Mechanism of Action

Target of Action

The primary target of this compound is the serine/threonine protein kinase B (PKB), also known as Akt . PKB plays a crucial role in cellular signaling, promoting both cell proliferation and survival .

Mode of Action

The compound interacts with its target, PKB, by binding to it. This binding leads to the activation of PKB through phosphorylation on Ser473 and Thr308 . The activated PKB then signals through phosphorylation of several enzyme or transcription factor substrates .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to the activation of PI3K . This, in turn, produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3), which is anchored to the inner side of the plasma membrane . PKB binds to PI-3,4,5-P3, promoting its activation .

Pharmacokinetics

It is noted that the compound is a potent and orally bioavailable inhibitor of pkb . This suggests that the compound has good absorption and distribution properties.

Result of Action

The result of the compound’s action is the promotion of cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival . This is achieved through the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .

Action Environment

It is known that the compound’s action is part of intracellular signaling pathways, suggesting that the intracellular environment and the presence of other signaling molecules could influence its action .

Properties

IUPAC Name

N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN5O2/c22-17-7-3-6-16(10-17)13-26-14-24-20-18(21(26)29)12-25-27(20)9-8-23-19(28)11-15-4-1-2-5-15/h3,6-7,10,12,14-15H,1-2,4-5,8-9,11,13H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXGURPTOJIXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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